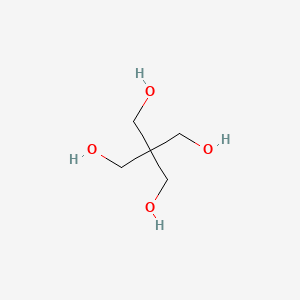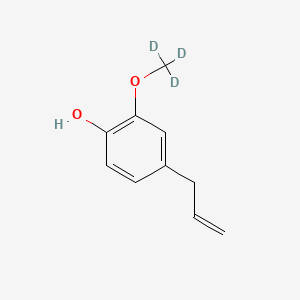
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is a deuterated ester derivative of (2Z)-2-Butenedioic Acid 1-Methyl Ester. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. The deuterium atoms in the compound make it particularly useful in various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid typically involves the esterification of (2Z)-2-Butenedioic Acid with methanol-d3. This reaction is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(2Z)-2-Butenedioic Acid+Methanol-d3→(2Z)-2-Butenedioic Acid 1-Methyl Ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form (2Z)-2-Butenedioic Acid and methanol-d3.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.
Major Products
Hydrolysis: (2Z)-2-Butenedioic Acid and methanol-d3.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in studying reaction mechanisms. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl Butanoate: Found in pineapple oil, used in flavorings and fragrances.
Ethyl Acetate: Common solvent used in extractions and as a nail polish remover.
Isopentyl Acetate: Found in banana oil, used in flavorings and fragrances.
Uniqueness
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and pathways.
Properties
IUPAC Name |
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2-/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-CZENPIIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)




